molecular formula C16H23NO B4945042 4-(4-phenylcyclohexyl)morpholine CAS No. 416861-71-7

4-(4-phenylcyclohexyl)morpholine

Cat. No.: B4945042
CAS No.: 416861-71-7
M. Wt: 245.36 g/mol
InChI Key: IMLLXDSYXDAESS-UHFFFAOYSA-N
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Description

4-(4-Phenylcyclohexyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring attached to a phenyl-substituted cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylcyclohexyl)morpholine typically involves the reaction of 4-phenylcyclohexanone with morpholine. The process can be carried out under various conditions, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation or reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenylcyclohexyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-phenylcyclohexyl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(4-Phenylcyclohexyl)morpholine can be compared with other morpholine derivatives and arylcyclohexylamines:

Properties

IUPAC Name

4-(4-phenylcyclohexyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLLXDSYXDAESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302946
Record name 4-(4-Phenylcyclohexyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416861-71-7
Record name 4-(4-Phenylcyclohexyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416861-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Phenylcyclohexyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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